(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
Description
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydropyrimidine ring. The structure includes a ketone group at the 5-position and an acetic acid substituent at the 6-position (Figure 1).
Properties
IUPAC Name |
2-(5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)3-5-4-11-6(1-2-9-11)10-8(5)14/h1-2,5H,3-4H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMUTIEYIGSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=NN21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class of heterocycles. This class is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 210.20 g/mol. The compound features a tetrahydropyrimidine core with an oxo group and an acetic acid moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family can act as inhibitors of kinases and other enzymes involved in cancer progression and inflammation. This compound may also exhibit anti-inflammatory properties by interfering with pro-inflammatory cytokine signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that similar compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic studies suggest that these compounds target specific kinases involved in tumor growth and metastasis.
Enzyme Inhibition
Research has shown that this compound can inhibit enzymes such as:
- Cyclooxygenase (COX) : Implicated in inflammatory processes.
- Protein Kinase : Involved in signal transduction pathways.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .
- Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of pyrazolo compounds showed a reduction in pro-inflammatory cytokines in animal models when treated with these compounds .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazolo[1,5-a]pyrimidine scaffold : A fused bicyclic system combining pyrazole and pyrimidine rings.
- Tetrahydropyrimidine moiety : Partial saturation enhances conformational flexibility and solubility.
Synthetic routes often involve multi-component reactions (MCRs) or cyclization strategies. For example, ionic liquids like [bmim][BF₄] have been utilized to synthesize related tetrahydro-pyrazolo-pyrimidine derivatives under mild conditions .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Methyl (5-Oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
- Molecular Formula : C₈H₁₀N₄O₃.
- Key Differences : Replacement of the acetic acid group with a methyl ester reduces polarity and may enhance membrane permeability.
- Properties : Predicted density (1.62 g/cm³), boiling point (306.9°C), and pKa (2.80) .
- Applications : Used as an intermediate in drug synthesis; marketed by suppliers like EOS Med Chem for medicinal purposes .
2-(5-Oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide Derivatives
- Examples : N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide.
- Modifications : Fluorine substituents improve metabolic stability and binding affinity to hydrophobic targets .
- Synthesis : Achieved via coupling reactions with aromatic amines or hydrazides .
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Structural Variation : Difluoromethyl group at the 7-position enhances electronegativity and bioavailability.
Physicochemical and Pharmacological Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
